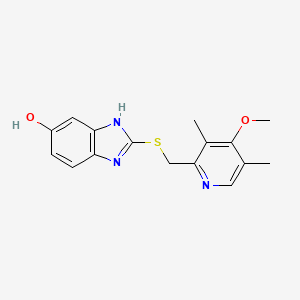

5-O-去甲基奥美拉唑硫化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-O-Desmethyl Omeprazole Sulfide (5-ODM-OPZ-S) is a sulfide derivative of omeprazole, an inhibitor of the gastric proton pump. It is an important compound in the field of biochemistry and physiology due to its role in the regulation of gastric acid secretion. It has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

科学研究应用

人血清中的对映选择定量: 开发了一种方法,用于同时对映选择定量奥美拉唑及其主要代谢物,包括人血清中的 5-O-去甲基奥美拉唑硫化物。这对表型细胞色素 CYP3A4 和 CYP2C19 酶活性至关重要 (Martens-Lobenhoffer 等人,2007 年)。

奥美拉唑作为氧化剂: 发现奥美拉唑是巯基的氢活化氧化剂。这一方面对其作为胃 (H+-K+)-ATPase 抑制剂的作用至关重要 (Im 等人,1985 年)。

细胞色素 P450 同工型的代谢: 奥美拉唑在人肝微粒体中的代谢涉及多个细胞色素 P450 (CYP) 同工型,包括 5-O-去甲基奥美拉唑和其他代谢物的形成 (Andersson 等人,1993 年)。

立体选择性代谢: 奥美拉唑的光学异构体的代谢具有立体选择性,主要由 CYP2C19 和 CYP3A4 介导。这种立体选择性显着影响药物的处置 (Abelö 等人,2000 年)。

埃索美拉唑的药代动力学: 一项研究回顾了埃索美拉唑(奥美拉唑的 (S)-异构体)的药代动力学,强调了其立体选择性代谢和对酸相关疾病的影响 (Andersson 等人,2001 年)。

药物相互作用: 奥美拉唑代谢物,包括 5-O-去甲基奥美拉唑硫化物,通过抑制 CYP2C19 和 CYP3A4 导致药物相互作用 (Shirasaka 等人,2013 年)。

生物转化研究: 已经对奥美拉唑硫化物的生物转化进行了研究,以使用各种生物系统生成人代谢物 (Jang 等人,2016 年)。

作用机制

Target of Action

The primary target of 5-O-Desmethyl Omeprazole Sulfide is the H+/K+ ATPase enzyme in the parietal cells . This enzyme, also known as the gastric proton pump, is responsible for the final step in the production of gastric acid .

Mode of Action

5-O-Desmethyl Omeprazole Sulfide functions as a proton pump inhibitor . It binds to the H+/K+ ATPase enzyme and effectively impedes its activity . This inhibition leads to a reduction in gastric acid secretion .

Biochemical Pathways

The core function of 5-O-Desmethyl Omeprazole Sulfide revolves around its inhibitory action upon the gastric proton pump . By reducing the production of gastric acid, it affects the physiological dynamics of the gastrointestinal tract . The intricate regulation of gastric acid secretion is thus influenced .

Pharmacokinetics

In vitro experiments in human liver microsomes demonstrated that the formation of the hydroxy and 5-O-desmethyl metabolites of esomeprazole is via cytochrome P450 (CYP) 2C19, whereas that of the sulphone metabolite is via CYP3A4 . Esomeprazole is 97% bound to plasma proteins . In normal (extensive) metabolisers with regard to CYP2C19, esomeprazole is metabolised more slowly than omeprazole, resulting in a higher area under the concentration-time curve (AUC) after administration of the same dose .

Result of Action

The molecular and cellular effects of 5-O-Desmethyl Omeprazole Sulfide’s action are primarily seen in the reduction of gastric acid production . By inhibiting the activity of the gastric proton pump, a pivotal entity responsible for orchestrating the secretion of gastric acid, a reduction in the production of gastric acid is achieved .

Action Environment

The action, efficacy, and stability of 5-O-Desmethyl Omeprazole Sulfide can be influenced by various environmental factors. For instance, the rate of metabolism can be lower in patients with a severe deficit in their liver function .

属性

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPIOBRWGYAHRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/no-structure.png)

![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)